molecular formula C4H2ClLiS B14595787 lithium;2-chloro-3H-thiophen-3-ide CAS No. 60729-36-4

lithium;2-chloro-3H-thiophen-3-ide

Cat. No.: B14595787
CAS No.: 60729-36-4
M. Wt: 124.5 g/mol
InChI Key: USTFXBRBTMUEJI-UHFFFAOYSA-N
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Description

Lithium;2-chloro-3H-thiophen-3-ide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a lithium ion and a chlorine atom attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

The synthesis of lithium;2-chloro-3H-thiophen-3-ide can be achieved through several methods. One common approach involves the reaction of 2-chlorothiophene with a lithium reagent, such as n-butyllithium, under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is then purified through techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The choice of reagents, solvents, and reaction conditions can vary depending on the specific requirements of the production process. Optimization of these parameters is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Lithium;2-chloro-3H-thiophen-3-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction reactions of this compound typically involve the reduction of the chlorine atom to form the corresponding thiophene derivative. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions involve the replacement of the chlorine atom with other functional groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds.

Scientific Research Applications

Lithium;2-chloro-3H-thiophen-3-ide has several scientific research applications across various fields:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives. Its reactivity and stability make it a valuable intermediate in organic synthesis.

    Biology: Thiophene derivatives, including this compound, are studied for their potential biological activities. They have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.

    Medicine: Research is ongoing to explore the therapeutic potential of thiophene derivatives in treating various diseases. Their unique chemical properties make them suitable candidates for drug development.

    Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other industrial applications. Their electronic properties make them valuable in the development of advanced materials.

Mechanism of Action

The mechanism of action of lithium;2-chloro-3H-thiophen-3-ide involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can modulate various cellular processes by interacting with enzymes, receptors, and other proteins. For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

The exact molecular targets and pathways can vary depending on the specific thiophene derivative and its chemical structure. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Lithium;2-chloro-3H-thiophen-3-ide can be compared with other thiophene derivatives to highlight its uniqueness. Similar compounds include:

    2-chlorothiophene: A precursor in the synthesis of this compound, it lacks the lithium ion but shares the chlorine-substituted thiophene ring.

    2-bromothiophene: Similar to 2-chlorothiophene but with a bromine atom instead of chlorine. It exhibits different reactivity and properties due to the presence of bromine.

    3-thiophenecarboxaldehyde: A thiophene derivative with an aldehyde functional group. It is used in various organic synthesis reactions and has different chemical properties compared to this compound.

The unique combination of the lithium ion and chlorine atom in this compound imparts specific chemical and physical properties that distinguish it from other thiophene derivatives. These properties make it valuable for specific applications in research and industry.

Properties

CAS No.

60729-36-4

Molecular Formula

C4H2ClLiS

Molecular Weight

124.5 g/mol

IUPAC Name

lithium;2-chloro-3H-thiophen-3-ide

InChI

InChI=1S/C4H2ClS.Li/c5-4-2-1-3-6-4;/h1,3H;/q-1;+1

InChI Key

USTFXBRBTMUEJI-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CSC(=[C-]1)Cl

Origin of Product

United States

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